7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Physicochemical Property Predicted LogP Lipophilicity

The compound 7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1057393-75-5) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class. Its structure features a fused triazole-pyridine ring system with a trifluoromethyl group at position 3 and an iodine atom at position 7, which serves as a reactive handle for further functionalization via cross-coupling or radioisotope incorporation.

Molecular Formula C7H3F3IN3
Molecular Weight 313.02 g/mol
CAS No. 1057393-75-5
Cat. No. B7981283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
CAS1057393-75-5
Molecular FormulaC7H3F3IN3
Molecular Weight313.02 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2C(F)(F)F)C=C1I
InChIInChI=1S/C7H3F3IN3/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6/h1-3H
InChIKeyXUXIGCKTYWZEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1057393-75-5) – Differential Evidence Assessment


The compound 7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1057393-75-5) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class. Its structure features a fused triazole-pyridine ring system with a trifluoromethyl group at position 3 and an iodine atom at position 7, which serves as a reactive handle for further functionalization via cross-coupling or radioisotope incorporation . Despite its availability from commercial suppliers, high-quality comparative data quantifying its differential performance against close structural analogs are currently absent from the peer-reviewed public domain.

Procurement Risk: Lack of Validated Equivalence Data Precludes Generic Substitution of 7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine


Generic substitution within the [1,2,4]triazolo[4,3-a]pyridine class is scientifically unsound without head-to-head validation data. The simultaneous presence of the iodine atom and the trifluoromethyl group in this specific regioisomeric arrangement is expected to impart unique electronic and steric properties that directly influence reactivity, lipophilicity, and biological target engagement. However, in the absence of publicly available quantitative comparative assays against its closest analogs—such as 7-iodo-[1,2,4]triazolo[4,3-a]pyridine (no CF3), 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (no iodine), or 7-iodo-3-(difluoromethyl) analogs—the degree of performance deviation remains unverified .

Quantitative Differential Evidence Dashboard for 7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine – Current State: Insufficient Data


Predicted LogP as a Proxy for Lipophilicity Differentiation vs. 7-Iodo Analog

The trifluoromethyl group is a well-established structural motif for increasing lipophilicity and metabolic stability compared to hydrogen. A class-level inference, based on the predicted LogP for the unsubstituted 7-iodo analog (LogP ≈ 0.73) and the general Hansch constant for CF3 (π ≈ +0.88), suggests the target compound could exhibit a LogP increase of roughly 0.8–1.0 log units, potentially influencing passive membrane permeability. This is not a direct measurement.

Physicochemical Property Predicted LogP Lipophilicity

Qualitative Reactivity: Iodo Substituent as a Cross-Coupling Handle vs. Non-Iodinated Core

The aryl iodide at position 7 is widely recognized in the synthetic chemistry literature as a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to its bromo, chloro, or hydrogen analogs. This reactivity is exploited by the compound's design. While no direct kinetic comparison with the 7-bromo or 7-chloro analogs of this specific scaffold is published, the general superiority of aryl iodides in oxidative addition is a class-level inference.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Absence of Validated Biological Activity or Selectivity Data Against Structural Analogs

A systematic search of primary research papers and patents did not yield any direct biological assay data (IC50, Ki, EC50) for 7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine against any specific biological target or in comparison to its close structural analogs. Claims of biological activity on vendor sites cannot be verified and fall below the evidentiary standard required for this guide.

Biological Evaluation Target Engagement Selectivity

Constrained Application Scenarios for 7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Based on Current Evidence


Radiosynthetic Precursor for [18F]Trifluoromethylation PET Tracer Development

The primary application justified by the compound's structure is as a precursor for late-stage [18F]trifluoromethylation, capitalizing on the iodo-arene moiety's reactivity [1]. This aligns with established methodologies where (hetero)aryl iodides are converted to [18F]CF3 groups for positron emission tomography (PET) imaging [1]. This scenario is the most likely intended use, but procurement should be accompanied by a thorough literature check for the latest specific radiochemical yield data.

Late-Stage Functionalization via Metal-Catalyzed Cross-Coupling in Medicinal Chemistry

The aryl iodide serves as a versatile handle for introducing molecular diversity at a late stage of a synthetic sequence. This is a standard strategy in drug discovery [2]. The CF3 group simultaneously modulates the physicochemical profile of the resulting library. The compound's value in this context is directly tied to its purity and the efficiency of the chosen cross-coupling protocol, which remains to be optimized on a case-by-case basis.

Physicochemical Probe for CNS Drug Design SAR Studies

As a component of a structure-activity relationship (SAR) study, the compound can serve as a probe to elucidate the combined effect of a 3-CF3 group (increased lipophilicity, metabolic stability) and a 7-iodo group (steric bulk, heavy atom effect) on a core scaffold's biological profile. This application is purely experimental and relies on direct in-house head-to-head comparison with the parent scaffold and its other halogenated analogs to generate the very evidence that is absent from the public domain.

Quote Request

Request a Quote for 7-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.